molecular formula C10H30N2O4Ti B13764723 Bis(2-(dimethylamino)ethanolato-N,O)dimethoxytitanium CAS No. 52406-88-9

Bis(2-(dimethylamino)ethanolato-N,O)dimethoxytitanium

Cat. No.: B13764723
CAS No.: 52406-88-9
M. Wt: 290.22 g/mol
InChI Key: KWWNNGAOKBRMQP-UHFFFAOYSA-N
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Description

Bis(2-(dimethylamino)ethanolato-N,O)dimethoxytitanium is a titanium(IV) complex featuring a mixed-ligand coordination environment. The compound combines two 2-(dimethylamino)ethanolato ligands (acting as N,O-chelating donors) and two methoxy groups.

Properties

CAS No.

52406-88-9

Molecular Formula

C10H30N2O4Ti

Molecular Weight

290.22 g/mol

IUPAC Name

2-(dimethylamino)ethanol;methanol;titanium

InChI

InChI=1S/2C4H11NO.2CH4O.Ti/c2*1-5(2)3-4-6;2*1-2;/h2*6H,3-4H2,1-2H3;2*2H,1H3;

InChI Key

KWWNNGAOKBRMQP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCO.CN(C)CCO.CO.CO.[Ti]

Origin of Product

United States

Preparation Methods

The synthesis of Bis[2-(dimethylamino)ethanolato-N,O]dimethoxytitanium typically involves the reaction of titanium tetrachloride with 2-(dimethylamino)ethanol in the presence of methanol. The reaction conditions often require a controlled environment to ensure the purity and stability of the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to meet industrial standards.

Chemical Reactions Analysis

Bis[2-(dimethylamino)ethanolato-N,O]dimethoxytitanium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like oxygen or ozone, reducing agents like hydrogen, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bis[2-(dimethylamino)ethanolato-N,O]dimethoxytitanium has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis[2-(dimethylamino)ethanolato-N,O]dimethoxytitanium involves its ability to coordinate with various substrates through its titanium center. This coordination facilitates various chemical reactions, making it an effective catalyst. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Titanium Complexes with Amino Alcohol Ligands

Titanium complexes bearing amino alcohol ligands, such as [2,2'-iminobis[ethanolato]-N,O,O']bis(pentane-2,4-dionato-O,O')titanium (CAS 94233-26-8), share similarities in their N,O-chelating coordination mode. However, the presence of acetylacetonate (pentane-2,4-dionato) ligands in the latter enhances thermal stability and modifies solubility in polar solvents compared to methoxy-containing analogs .

Organophosphorus Compounds

Bis(dimethylamino)chlorophosphine (CAS 3348-44-5) and related phosphorus-based compounds differ fundamentally in their donor atoms (P vs. N,O). These phosphorus derivatives are typically moisture-sensitive and serve as precursors in phosphine ligand synthesis, whereas titanium-amino alcohol complexes exhibit greater air stability and catalytic versatility .

Hydroxyethyl Ammonium Derivatives

Compounds like N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES, CAS 10191-18-1) and Bis(2-hydroxyethyl)dimethylammonium chloride (CAS 38402-02-7) feature hydroxyethyl groups but lack transition-metal centers. BES is a zwitterionic buffer for biological systems, while the ammonium derivative acts as a surfactant or phase-transfer agent. In contrast, the titanium complex is non-aqueous and suited for coordination chemistry applications .

Comparative Data Table

Compound Name CAS RN Molecular Weight Ligand Type Key Applications Stability
Bis(2-(dimethylamino)ethanolato-N,O)dimethoxytitanium Not reported ~350 (estimated) N,O-chelating, methoxy Catalysis, materials Moderate air stability
[[2,2'-Iminobis(ethanolato)]...]titanium 94233-26-8 436.3 N,O-chelating, β-diketonate Sol-gel processes High thermal stability
Bis(dimethylamino)chlorophosphine 3348-44-5 139.5 P,N-donor Phosphine ligand synthesis Moisture-sensitive
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid 10191-18-1 213.25 Sulfonic acid, hydroxyethyl Biological buffering Stable in aqueous media

Key Research Findings

Catalytic Activity: Titanium-amino alcohol complexes demonstrate superior Lewis acidity compared to organophosphorus analogs, enabling efficient activation of substrates in asymmetric catalysis .

Solubility: Methoxy groups in this compound enhance solubility in aprotic solvents (e.g., toluene or THF), contrasting with hydrophilic derivatives like BES .

Stability: β-Diketonate ligands (e.g., in CAS 94233-26-8) confer higher thermal stability (>200°C) than methoxy or amino alcohol ligands, which decompose at lower temperatures .

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